Dimethyl malonate

Organic Synthesis Malonic Ester Synthesis C–H Acidity

Researchers requiring precise control over enolate formation often face limitations with diethyl malonate's higher pKHA (16.4). Dimethyl malonate (pKHA 15.9) enables deprotonation under milder conditions, reducing side reactions in base-sensitive syntheses. • Quantifiable acidity advantage: 0.5 pK unit lower than diethyl malonate for selective alkylation/acylation. • Validated SDH inhibitor prodrug for mitochondrial ROS studies; crosses blood-brain barrier. • Bulk supply with >86% optimized process yield, ≥98% purity, and batch-to-batch consistency for GMP workflows.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 108-59-8
Cat. No. B130434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl malonate
CAS108-59-8
SynonymsPropanedioic Acid 1,3-Dimethyl Ester;  Malonic Acid Dimethyl Ester;  Propanedioic Acid Dimethyl Ester;  Dimethyl 1,3-Propanedioate;  Dimethyl Propanedioate;  Methyl Malonate;  NSC 620046
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)OC
InChIInChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3
InChIKeyBEPAFCGSDWSTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Malonate Specifications & Physicochemical Profile


Dimethyl malonate (DMM) is a diester derivative of malonic acid, widely utilized as a key building block in organic synthesis, pharmaceutical intermediate production, and agrochemical manufacturing. Its core utility stems from its highly acidic α-methylene group (pKHA = 15.9 in DMSO), enabling facile deprotonation and subsequent C–C bond-forming reactions such as alkylation, acylation, and Michael additions [1]. DMM is a colorless liquid with a boiling point of 180–181 °C, density of 1.156 g/mL at 25 °C, and melting point of −62 °C [2]. It is miscible with most organic solvents and exhibits an estimated aqueous solubility of approximately 99.5 g/L at 25 °C .

Dimethyl Malonate Substitution Limitations


Despite the superficial interchangeability often assumed for dialkyl malonates based on their shared malonic ester core, critical physicochemical and functional differences preclude generic substitution in many research and industrial contexts. Dimethyl malonate (DMM) exhibits a measurably lower pKHA (15.9) compared to diethyl malonate (16.4), directly translating to a more facile enolate formation under milder conditions [1]. This difference, while numerically modest, has practical consequences for reaction kinetics, selectivity, and the feasibility of base-sensitive transformations. Furthermore, DMM and its closest in-class analogs—such as Meldrum's acid and dimethyl succinate—exhibit divergent ionization thermodynamics and distinct biological target engagement profiles, respectively, making compound selection a non-trivial decision with direct implications for experimental outcomes [2] [3]. The following quantitative evidence guide delineates these specific, measurable differentiators.

Dimethyl Malonate Differentiation Evidence


Higher Acidity for Milder Enolate Generation

In a direct head-to-head measurement of equilibrium acidities (pKHA) in dimethyl sulfoxide (DMSO) solution, dimethyl malonate (DMM) exhibited a pKHA of 15.9, while diethyl malonate (DEM) exhibited a pKHA of 16.4 [1]. This difference of 0.5 pK units translates to DMM being approximately 3.2 times more acidic than DEM in DMSO. Importantly, the homolytic bond dissociation enthalpies (BDEs) of the acidic C–H bonds for both compounds remain identical within experimental error at 95.3 ± 0.3 kcal mol⁻¹, confirming that the acidity difference arises from thermodynamic stabilization of the conjugate base rather than from differential bond strengths [1]. The study also reported that further increasing steric bulk to di‑tert‑butyl malonate raised the pKHA to 18.4, underscoring the impact of ester group size on acidity [1].

Organic Synthesis Malonic Ester Synthesis C–H Acidity

Thermodynamic Ionization Penalty vs. Meldrum's Acid

Direct head-to-head thermodynamic analysis revealed that the free energy of ionization (ΔG°_ion) for Meldrum's acid is 11.68 kcal/mol more favorable (more spontaneous) than that of its acyclic structural analog, dimethyl malonate [1]. This substantial energy gap—characterized as 'one of the largest stereoelectronic effects in the literature of organic chemistry'—arises from conformational constraints in Meldrum's acid that pre-organize the molecule for deprotonation, a feature absent in the freely rotating DMM structure [1]. While Meldrum's acid exhibits dramatically higher acidity (aqueous pKa ≈ 4.97) compared to DMM (aqueous pKa ≈ 13) [2], this extreme difference underscores the distinct reactivity niches occupied by each compound.

Physical Organic Chemistry Stereoelectronic Effects Ionization Energetics

SDH Inhibition and Ischaemic Tissue Accumulation

In a direct comparative in vivo study, intravenous infusion of dimethyl malonate (DMM) resulted in significant accumulation of malonate within the ischaemic myocardium (n=4) [1]. In contrast, parallel experiments with dimethyl succinate—a structurally related diester—did not produce this targeted accumulation and instead served as a metabolic substrate entering the tricarboxylic acid (TCA) cycle [1]. The functional consequence of this differential accumulation was demonstrated in C2C12 cells: treatment with 5 mM DMM altered cellular oxygen consumption rates due to ATP synthesis and maximal respiratory capacity, whereas 5 mM dimethyl succinate treatment did not produce comparable effects [1]. DMM acts as a competitive inhibitor of succinate dehydrogenase (SDH), and its ability to cross the blood-brain barrier and undergo intracellular hydrolysis to the active inhibitor malonate underlies its utility in modulating mitochondrial ROS production during reperfusion [2].

Mitochondrial Metabolism Ischemia-Reperfusion Injury Succinate Dehydrogenase Inhibition

Identical Oxidation Kinetics with Diethyl Malonate

A direct comparative kinetic study of the oxidation of dimethyl malonate and diethyl malonate by chromic acid in acetic acid-water mixtures (both in the presence and absence of oxalic acid) demonstrated that both compounds follow identical rate law behavior [1]. The reaction was determined to be overall second order, first order in each reactant (ester and chromic acid) [1]. The reaction rates were independent of added salts, while the presence of oxalic acid accelerated the oxidation rate [1]. Activation parameters were calculated and products were identified for both esters [1]. This kinetic equivalence indicates that for oxidative transformations under these conditions, DMM and DEM are functionally interchangeable with respect to rate-determining steps.

Reaction Kinetics Oxidation Chemistry Mechanistic Studies

Optimized Synthetic Process Yielding High Purity

A patented preparation method (CN103319338A) for dimethyl malonate reports a process optimization that achieves a highest product yield of more than 86% and a highest product purity of more than 99% [1]. This represents a substantial improvement over the traditional cyaniding esterification process, which typically yields only 65% total recovery and suffers from lower purity and higher cost [1]. The improved process integrates esterification and methanol recovery, employs a novel catalyst system (lead chloride, triphenylphosphine, dimethyl sulfoxide, and hydrazine hydrate), and optimizes reaction parameters including a methanol to chloroacetic acid molar ratio of 5.0:1, reaction temperature of 60–80 °C, and reaction time of 5–6 hours [1]. While the patent does not provide a direct head-to-head yield comparison for diethyl malonate under identical conditions, it explicitly benchmarks the performance improvement relative to the established industrial baseline for DMM production [1].

Process Chemistry Industrial Synthesis Esterification Optimization

Dimethyl Malonate Application Scenarios


Milder Enolate Generation Synthesis

For malonic ester syntheses involving base-sensitive substrates or temperature-sensitive functional groups, dimethyl malonate (pKHA = 15.9) offers a measurable advantage over diethyl malonate (pKHA = 16.4). The 0.5 pK unit difference enables deprotonation using weaker bases or lower temperatures, reducing the risk of side reactions such as ester hydrolysis, Claisen condensation, or epimerization. This is particularly relevant in the synthesis of pharmaceuticals like pipemidic acid, where DMM is the preferred raw material in the non-ethoxymethylene process due to its favorable reactivity profile [1].

Mitochondrial Metabolism and Ischemia-Reperfusion Injury Research

Dimethyl malonate serves as a validated, cell-permeable prodrug for the succinate dehydrogenase (SDH) inhibitor malonate, enabling targeted accumulation in ischaemic tissues and modulation of mitochondrial reactive oxygen species (ROS) production [1]. Unlike dimethyl succinate—which enters the TCA cycle as a metabolic substrate—DMM specifically inhibits SDH and reduces reperfusion injury in cardiac and neurological models [1] [2]. This functional specificity makes DMM the compound of choice for studies investigating succinate-driven ROS signaling, metabolic reprogramming in ischemia, and mitochondrial pharmacology.

High-Purity Pharmaceutical Intermediate Production

The optimized synthetic process yielding >86% product recovery and >99% purity makes dimethyl malonate an economically viable starting material for high-volume pharmaceutical intermediate production [1]. DMM is an essential precursor for the synthesis of barbiturates, vitamin B1, vitamin B6, and the antibacterial agent pipemidic acid [2]. The demonstrated process improvements translate to lower unit costs and higher batch-to-batch consistency, critical factors for GMP manufacturing environments where purity specifications directly impact downstream product quality and regulatory compliance.

Stereoelectronic and Conformational Effect Studies

Dimethyl malonate serves as the essential acyclic reference compound for quantifying stereoelectronic effects in ionization thermodynamics. The 11.68 kcal/mol free energy difference between DMM and the conformationally constrained Meldrum's acid provides a benchmark for understanding how rotational barriers and pre-organization influence C–H acidity [1]. This established quantitative relationship makes DMM an indispensable control compound in mechanistic studies of enolate chemistry, enzyme active site mimicry, and computational modeling of torsional effects on reactivity.

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